1-(Methylsulfonyl)piperidin-4-amine

Description

Nomenclature and Structural Classification in Medicinal Chemistry

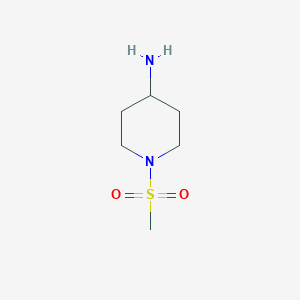

1-(Methylsulfonyl)piperidin-4-amine is an organic compound with the molecular formula C₆H₁₄N₂O₂S. smolecule.com Its formal IUPAC name is 1-methylsulfonylpiperidin-4-amine. nih.gov The structure features a piperidine (B6355638) ring, which is a six-membered heterocycle containing a nitrogen atom. nih.gov This ring is substituted at the nitrogen atom with a methylsulfonyl group (-SO₂CH₃) and at the 4-position with an amine group (-NH₂). smolecule.com

In medicinal chemistry, this compound is classified as a piperidine derivative and a sulfonamide. nih.gov

Piperidine Scaffold : The piperidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in approved drugs and biologically active compounds. taylorandfrancis.commdpi.com It is the most common nitrogen-containing ring system in drugs approved by the U.S. FDA. nih.gov Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. nih.govencyclopedia.pub

Sulfonamide Group : The sulfonamide functional group (-SO₂NRR') is a key feature in a wide range of therapeutic agents, famously including antibacterial drugs. nih.gov The methylsulfonyl group, in particular, is known for its chemical stability and its ability to act as a hydrogen bond acceptor, which can be crucial for binding to enzymes or receptors. smolecule.comnih.gov

The combination of the basic amine on the piperidine ring and the acidic sulfonamide group gives the molecule distinct chemical properties that are useful in both synthesis and drug design. smolecule.com

Historical Context of Piperidine Derivatives in Pharmaceutical Sciences

The piperidine structure has a long and significant history in pharmaceutical sciences, dating back to the discovery of naturally occurring alkaloids. Piperine (B192125), the compound responsible for the pungency of black pepper and discovered over 200 years ago, is a well-known piperidine derivative. mdpi.comencyclopedia.pub The piperidine ring was discovered in 1850 and was soon identified as a core component of many biologically active natural products, including morphine. taylorandfrancis.com

Throughout the 20th century, the piperidine scaffold became one of the most important building blocks in synthetic medicinal chemistry. nih.govmdpi.com Its structural versatility allows it to be incorporated into a vast array of molecules with diverse pharmacological activities. wisdomlib.org Piperidine derivatives have been successfully developed into drugs for numerous conditions, including:

Antipsychotics (e.g., Melperone) nih.gov

Analgesics (e.g., Fentanyl analogues) researchgate.net

Antihistamines taylorandfrancis.com

Anti-Alzheimer's agents (e.g., Donepezil) nih.gov

The prevalence of the piperidine ring in more than twenty classes of pharmaceuticals underscores its historical and ongoing importance in the quest for new medicines. nih.gov

Significance as a Chemical Intermediate and Building Block in Organic Synthesis

This compound is highly valued as a chemical intermediate and a versatile building block in organic synthesis. smolecule.com Its utility stems from the reactivity of its primary amine group, which can readily participate in a variety of chemical transformations.

Key reactions involving the amine group include:

Acylation : Reaction with acyl chlorides or carboxylic acids to form amides. This is a common step in building more complex drug candidates. smolecule.com

Condensation : Reaction with carbonyl compounds (aldehydes and ketones) to form imines, which can be further modified. smolecule.com

Nucleophilic Substitution : The amine group can act as a nucleophile, displacing leaving groups in other molecules to form new carbon-nitrogen bonds. smolecule.com

The synthesis of this compound itself typically starts from piperidine, followed by the introduction of the methylsulfonyl group (sulfonylation) and the formation of the amine group, often through reductive amination. smolecule.com Its role as an intermediate is crucial in the multi-step synthesis of larger, more complex target molecules, particularly in the pharmaceutical industry where it serves as a foundational piece for creating novel therapeutic agents. smolecule.com For example, it can be used to construct more elaborate structures like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which have been investigated as enzyme inhibitors. nih.gov

Emerging Research Areas for this compound and its Analogs

The unique structural features of this compound make it and its analogs attractive for exploration in several cutting-edge research areas. Current investigations focus on leveraging this scaffold to design inhibitors for various biological targets.

Enzyme Inhibition : Analogs and derivatives are being actively designed and synthesized as inhibitors of enzymes implicated in disease. For instance, piperidine sulfonamides have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes management and as carbonic anhydrase inhibitors for potential anticancer applications. nih.govsigmaaldrich.com The sulfonamide moiety can mimic the structure of p-aminobenzoic acid, allowing it to competitively inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria, a mechanism that could be adapted for other targets. nih.gov

Targeted Drug Design : The compound serves as a scaffold for creating ligands that bind to specific receptors or enzymes. smolecule.com Researchers use computational methods like in silico docking studies to predict how analogs might interact with protein targets. smolecule.com These predictions are then tested with in vitro assays to confirm biological activity. smolecule.com Recent studies have focused on creating new sulfonamide derivatives linked to other bioactive moieties to target proteins like the V600E mutant of BRAF kinase in cancer. nih.gov

Chemical Biology Tools : The molecule can be modified to create chemical probes for studying cellular processes. By attaching fluorescent tags, researchers can use analogs of this compound to investigate cellular uptake and the interactions between small molecules and their biological targets within a cell. smolecule.com

The ongoing research into this compound and its derivatives highlights its potential to contribute to the development of new therapies for a range of diseases, from bacterial infections and diabetes to cancer. nih.govsigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQSRSQNICPZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463302 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402927-97-3 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402927-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

The creation of 1-(methylsulfonyl)piperidin-4-amine and its subsequent modifications are crucial for its application in various research fields. Synthetic strategies are designed to be efficient and allow for the specific placement of the key functional groups.

Introduction of the Methylsulfonyl Group onto the Aminopiperidine Scaffold

A primary method for synthesizing this compound involves the direct introduction of the methylsulfonyl group onto a pre-existing aminopiperidine structure. This is typically achieved through a sulfonylation reaction. smolecule.com In this process, a suitable aminopiperidine derivative is reacted with a methylsulfonylating agent, most commonly methylsulfonyl chloride. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This direct approach is favored for its straightforwardness in establishing the core structure of the target compound.

Reaction of Piperidine (B6355638) Derivatives with Sulfonyl Chlorides

A widely employed method for forming sulfonamides involves the reaction of a piperidine derivative with a sulfonyl chloride. mdpi.comresearchgate.net This reaction is a versatile and efficient way to introduce the sulfonyl group onto the piperidine nitrogen. The general scheme involves dissolving the piperidine starting material in a suitable solvent, such as dichloromethane, and then adding the corresponding sulfonyl chloride. mdpi.com A base, like triethylamine (B128534) or diisopropylethylamine, is often added to the reaction mixture to act as an acid scavenger. mdpi.comresearchgate.net This method's adaptability allows for the synthesis of a diverse range of sulfonamide derivatives by varying the substituents on both the piperidine and the sulfonyl chloride. researchgate.net

For instance, a study on the synthesis of novel sulfonamide derivatives of trimetazidine (B612337) reported a quick and efficient method where the corresponding sulfonyl chloride was added to a solution of trimetazidine in dichloromethane. mdpi.com After a short period, triethylamine was introduced, and the reaction proceeded to completion, yielding the desired product in high yield after purification. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| Trimetazidine | Methylsulfonyl chloride | Triethylamine | Dichloromethane | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | mdpi.com |

| Piperidine-3-carboxylic acid derivative | Substituted sulfonyl chloride | DIPEA | DMF | Sulfonyl piperidine carboxamide derivatives | Not Specified | researchgate.net |

Alternative and Emerging Synthetic Pathways

While direct sulfonylation is a common route, alternative synthetic strategies are continually being explored to improve efficiency, yield, and stereoselectivity. One such approach involves a multi-step synthesis starting from more readily available materials. For example, a synthesis could begin with a protected form of piperidone, which undergoes a series of reactions to introduce the amino and methylsulfonyl groups. researchgate.net

Emerging pathways may also utilize novel catalytic systems or one-pot reactions to streamline the synthesis. mdpi.com For instance, researchers have developed tandem protocols that combine multiple reaction steps, such as amide activation, reduction, and intramolecular cyclization, into a single, efficient process for creating piperidine structures. mdpi.com These innovative methods offer advantages in terms of reduced waste, lower costs, and milder reaction conditions.

Derivatization Strategies of this compound

The primary amine group of this compound serves as a key handle for further chemical modifications, allowing for its incorporation into a wide array of more complex molecular architectures.

Formation of Amide and Carboxamide Derivatives

A common derivatization strategy involves the reaction of the primary amine of this compound with carboxylic acids or their derivatives to form amides and carboxamides. researchgate.netyoutube.com This transformation is typically achieved using a coupling agent, such as HBTU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com This amide bond formation is a fundamental reaction in medicinal chemistry, as it allows for the connection of the this compound core to various other chemical moieties, enabling the exploration of structure-activity relationships. nih.gov

The synthesis of piperidine-4-carboxamide derivatives, for example, has been accomplished through amino-de-chlorination and amino-de-alkoxylation reactions, highlighting the versatility of the amine group in forming amide linkages. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Reference |

| 6-bromopicolinic acid | 4-piperidone monohydrate hydrochloride | HBTU, DIPEA | 1-(6-bromopicolinoyl)piperidin-4-one | google.com |

| piperidine-4-carboxamide | Not Specified | Amino-de-chlorination/alkoxylation | Sulfonamide and amide derivatives | researchgate.net |

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can be integrated into more complex polycyclic and heterocyclic systems. This can be achieved through various synthetic strategies, including intramolecular cyclization reactions and palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net For example, the piperidine ring can be formed through intramolecular cyclization of a linear precursor containing both the nitrogen and the necessary carbon chain. mdpi.com

Furthermore, the amine group can participate in reactions that build additional rings onto the piperidine framework. For instance, it can be a nucleophile in reactions to form fused or spirocyclic systems. The development of methods for creating bicyclic piperidinones from dienes via intramolecular cycloaddition, which can then be converted to piperidines, showcases the potential for creating complex structures. mdpi.com The incorporation of the this compound moiety into larger, more rigid structures is a key strategy in the design of compounds with specific three-dimensional shapes to interact with biological targets.

Synthesis of Spirocyclic Analogs

The synthesis of spirocyclic analogs incorporating the piperidine scaffold often begins with a ketone precursor, such as 1-benzyl piperidin-4-one. Various synthetic strategies can be employed to construct the spirocyclic system.

One common approach is the Strecker reaction, which involves treating the piperidone derivative with an amine (e.g., aniline) and a cyanide source like trimethylsilyl (B98337) cyanide. preprints.org The resulting α-amino nitrile can then undergo further chemical transformations. For instance, hydration of the nitrile group yields an α-amino carboxamide, which can be condensed with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to form a spirocyclic imidazolinone. preprints.org

Another method involves the addition of an aryllithium intermediate to an N-protected piperidin-4-one to generate the core spirocyclic structure. nih.gov Furthermore, solid-phase synthesis techniques offer a versatile platform for constructing libraries of spirocyclic heterocycles. nih.gov These methods, such as the regenerating Michael (REM) linker strategy combined with 1,3-dipolar cycloaddition, allow for the efficient production of diverse spirocyclic compounds with high diastereoselectivity. nih.gov The primary advantages of solid-phase synthesis include the ability to use excess reagents to drive reactions to completion and simplified purification through filtration. nih.gov

| Synthetic Approach | Key Reagents/Intermediates | Description | Reference |

| Strecker Reaction & Cyclocondensation | 1-Benzyl piperidin-4-one, Aniline, Trimethylsilyl cyanide | Formation of an α-amino nitrile, followed by hydration and condensation to build a spiro-imidazolinone ring system. | preprints.org |

| Organometallic Addition | N-Benzyl-protected piperidin-4-one, Aryllithium intermediate | Addition of an organometallic reagent to the ketone to form the spirocyclic core. | nih.gov |

| Solid-Phase Synthesis | Polymer support, REM linker | A multi-step process on a solid support, often involving cycloaddition reactions to build the spirocycle tracelessly. | nih.gov |

| Cyclocondensation | N-isobutyl piperidone, 3-Aminorifamycin S, Ammonium (B1175870) acetate | Direct cyclocondensation to install a spirocyclic imidazoline (B1206853) moiety onto a complex molecule. | preprints.org |

Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group at the 4-position of the this compound ring is a key functional handle for further molecular elaboration. This amine functions as a nucleophile and can participate in a variety of substitution reactions.

A prominent example is its use in the construction of amide linkers. The amine can be acylated with reagents such as chloroacetyl chloride, followed by a subsequent nucleophilic substitution where the newly formed amide participates in linking to another molecular fragment. nih.gov This two-step process is fundamental in medicinal chemistry for connecting different pharmacophoric elements. nih.gov The reactivity of the amino group allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery programs.

Role of the Methanesulfonyl Group in Reactivity and Selectivity

Electronic Effect and Stability : The methanesulfonyl group is a strong electron-withdrawing group. This has a deactivating effect on the piperidine nitrogen, reducing its basicity and nucleophilicity compared to a typical N-alkyl piperidine. The resulting methanesulfonamide (B31651) is exceptionally stable and resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This robustness makes it a reliable component in multi-step synthetic sequences.

Protecting Group : The methanesulfonamide can serve as a protecting group for the piperidine nitrogen. wikipedia.org While stable to many reaction conditions, it can be cleaved reductively using reagents like lithium aluminium hydride to regenerate the secondary amine. wikipedia.org

Influence on Ring Reactivity : In more complex systems, a methanesulfonyl group can act as an activating group for nucleophilic aromatic substitution (SNAr) reactions on an adjacent aromatic ring. nih.gov It can also function as a leaving group under certain conditions, facilitating elimination reactions to form new products. nih.gov For example, in the synthesis of dihydroquinolines, the mesyl group was found to be critical for facilitating an attack at a neighboring position before being eliminated to yield the final product. nih.gov

Chiral Synthesis and Enantioselective Approaches (If Applicable to Derivatives)

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, necessitating enantioselective synthetic methods. The development of chiral piperidine derivatives is a significant area of research, often focused on achieving high stereo- and regioselectivity. mdpi.com

The main challenge in these syntheses is the precise control of stereochemistry. mdpi.com This is frequently addressed through the use of chiral catalysts and ligands. mdpi.com For instance, the asymmetric synthesis of chiral piperidines can be achieved through the stereoselective hydrogenation of unsaturated piperidinone precursors using a chiral catalyst, followed by reduction of the lactam. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 1-(Methylsulfonyl)piperidin-4-amine from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for these purposes.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. While specific application notes for this exact molecule are not extensively detailed in publicly available literature, typical HPLC methods for similar small amine compounds often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector at a low wavelength (around 200-220 nm) where the sulfonyl group and amine functionalities may absorb. The method is validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification of the main peak and any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-dependent gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical method for related compounds and may require optimization for this compound.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like this compound, which has a relatively high boiling point and contains a polar amine group, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. The analysis of trace impurities is critical for ensuring the safety and efficacy of the final product. mdpi.comresearchgate.net The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net

Table 2: Representative GC-MS Conditions for Trace Amine Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Range | 40-500 amu |

These conditions are illustrative and would require method development and validation for the specific analysis of this compound. researchgate.net

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For the analysis of this compound, a UPLC method would provide a more detailed impurity profile in a fraction of the time required for an HPLC analysis. The principles of separation and detection are similar to HPLC but with enhanced performance. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the methyl group on the sulfonyl moiety, as well as the various protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would confirm their axial or equatorial positions and their relationship to the amine group. chemicalbook.com For instance, the protons on the carbons adjacent to the nitrogen of the sulfonamide would be shifted downfield compared to those further away. nih.gov

¹³C NMR: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. One would expect to see signals for the methyl carbon, and the four distinct carbons of the piperidine ring. The chemical shifts would be influenced by the neighboring nitrogen and sulfonyl groups. nih.gov

¹⁹F NMR: As there are no fluorine atoms in this compound, ¹⁹F NMR is not applicable for its direct characterization. However, it is a crucial technique for fluorinated analogs. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃-SO₂ | ~2.8 | ~35 |

| Piperidine C2/C6 (axial) | ~2.7 | ~46 |

| Piperidine C2/C6 (equatorial) | ~3.7 | ~46 |

| Piperidine C3/C5 (axial) | ~1.5 | ~32 |

| Piperidine C3/C5 (equatorial) | ~2.0 | ~32 |

| Piperidine C4 | ~3.0 | ~49 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov For this compound, LC-MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would typically produce a protonated molecular ion [M+H]⁺. The exact mass measurement from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition. mdpi.com Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. nih.govmdpi.com The expected molecular weight for the free base (C₆H₁₄N₂O₂S) is approximately 178.25 g/mol , and for its hydrochloride salt (C₆H₁₅ClN₂O₂S), it is approximately 214.71 g/mol . sigmaaldrich.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. While a specific, published spectrum for this compound is not widely available, the expected characteristic absorption bands can be predicted based on its constituent functional groups: a primary amine, a sulfonamide, and an aliphatic piperidine ring.

The primary amine (-NH₂) group is expected to show a pair of medium-intensity stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.comspectroscopyonline.com The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch. orgchemboulder.comspectroscopyonline.com Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is anticipated between 1650 and 1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The sulfonamide group (-SO₂N<) possesses two strong, characteristic stretching vibrations. The asymmetric S=O stretch is typically observed in the 1350-1300 cm⁻¹ range, while the symmetric stretch appears between 1180-1160 cm⁻¹. The presence of these two intense bands is a strong indicator of the sulfonamide moiety.

Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group are expected just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine structure is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The table below summarizes the principal vibrational modes anticipated for this compound.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3250 |

| Primary Amine (R-NH₂) | N-H Bend (Scissor) | 1650 - 1580 |

| Primary Amine (R-NH₂) | N-H Wag | 850 - 750 |

| Sulfonamide (R-SO₂-N) | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfonamide (R-SO₂-N) | Symmetric S=O Stretch | 1180 - 1160 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

| Alkane (Piperidine & Methyl) | C-H Stretch | 2960 - 2850 |

Table 1: Predicted Infrared Absorption Bands for this compound based on established group frequencies. orgchemboulder.comspectroscopyonline.com

Crystallography and Solid-State Characterization

Crystallographic techniques are essential for the unambiguous determination of a molecule's three-dimensional structure and for studying its solid-state properties, such as polymorphism.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of this writing, a single-crystal X-ray structure for this compound itself has not been reported in the surveyed scientific literature. However, analysis of related derivatives provides insight into the type of data obtained from such an experiment. For example, the crystallographic study of complex heterocyclic compounds, including those with sulfonamide features, yields precise cell parameters. mdpi.com An SCXRD analysis determines the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).

To illustrate the nature of data generated from an SCXRD experiment, the crystallographic parameters for a different complex heterocyclic molecule, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3, are presented below as an example. mdpi.com

| Crystallographic Parameter | Example Value (for compound 3) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (Molecules per unit cell) | 4 |

Table 2: Example of single-crystal X-ray diffraction data for an illustrative heterocyclic compound. mdpi.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. nih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. nih.gov The sulfonamide class of compounds is known to exhibit polymorphism, where variations in hydrogen-bonding arrangements can lead to different crystal packings. researchgate.net

Powder X-ray Diffraction (PXRD) is the primary analytical tool for investigating polymorphism. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—is recorded. Each crystalline polymorph produces a unique diffraction pattern, acting as a "fingerprint" for that specific solid form.

While no specific polymorphism studies for this compound have been detailed in the literature, PXRD would be the appropriate technique should different crystalline forms be suspected or discovered. By comparing the PXRD patterns of different batches or samples prepared under various crystallization conditions, one could identify the presence of different polymorphs, monitor phase transformations, and determine the solid-state purity of the material.

Biological and Pharmacological Research Applications

Target Identification and Mechanism of Action Studies

Comprehensive studies to identify specific biological targets and elucidate the mechanism of action for 1-(Methylsulfonyl)piperidin-4-amine have not been extensively reported. The compound is recognized as a chemical building block which suggests its utility in the synthesis of more complex molecules for biological screening. smolecule.com

Investigation of Enzymatic Inhibition

There is a lack of specific data in peer-reviewed literature detailing the investigation of this compound as an inhibitor of any specific enzyme. While derivatives of piperidine (B6355638) and molecules containing sulfonamide groups have been explored as enzyme inhibitors, such as carbonic anhydrase inhibitors, no such studies have been published for this particular compound.

Receptor Modulation and Binding Affinities

Currently, there are no available research articles that describe the modulation of any specific receptor or provide data on the binding affinities of this compound. The piperidine scaffold is a well-known privileged structure in medicinal chemistry and is a component of many receptor ligands; however, the receptor binding profile of this specific amine has not been characterized.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

As a commercially available building block, this compound has the potential to be included in structure-activity relationship (SAR) and structure-property relationship (SPR) studies. bldpharm.com However, published research detailing systematic SAR or SPR studies centered on or initiated from this specific molecule is not available. Such studies would typically involve the synthesis and biological testing of a series of derivatives to understand the contribution of different parts of the molecule to its activity and properties.

Preclinical Studies and Efficacy Assessment

There is no evidence in the public domain of this compound having progressed to preclinical studies for efficacy assessment in any disease model.

In Vitro Pharmacological Profiling

A detailed in vitro pharmacological profile for this compound is not available in the scientific literature. Such a profile would typically involve screening the compound against a panel of receptors, enzymes, and ion channels to determine its activity and selectivity. While piperidine-containing compounds are a focus of such profiling in drug discovery, this specific molecule has not been the subject of such a published study.

In Vivo Models for Disease Modulating Activity

While this compound itself is not typically the subject of direct in vivo efficacy studies, the compounds synthesized from it are evaluated in various disease models. A predominant area of this research is oncology, where derivatives have been assessed in xenograft models using human cancer cell lines to determine their anti-tumor activity.

For instance, final compounds developed using this piperidine building block have been tested for their ability to inhibit tumor growth in models such as OVCAR-3, a human ovarian cancer cell line. googleapis.com Studies also utilize cell lines characterized by specific genetic markers, such as CCNE1 amplification, which is common in certain types of ovarian and breast cancer, to test the targeted efficacy of these synthesized inhibitors. google.comgoogle.com The selection of these models is driven by the mechanism of action of the final compounds, which are often designed to target specific proteins that are overexpressed or hyperactive in these cancer types.

Therapeutic Areas Under Investigation

The principal therapeutic area for compounds derived from this compound is oncology . google.comgoogle.com The research is highly focused on the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. google.comgoogle.com Dysregulation of CDK activity is a hallmark of many cancers, making them a key therapeutic target. google.com

Derivatives incorporating the 1-(methylsulfonyl)piperidine scaffold have been specifically designed and investigated as inhibitors of CDK2, CDK4, and CDK6. google.com The inhibition of these kinases is a validated strategy for treating various forms of cancer.

Below is a table summarizing the primary therapeutic targets and associated cancer types investigated using compounds derived from this compound.

| Target Kinase(s) | Therapeutic Area | Specific Cancers Investigated |

| CDK2 | Oncology | Ovarian Cancer, Breast Cancer google.comgoogle.com |

| CDK4 / CDK6 | Oncology | Hormone Receptor (HR)-positive Breast Cancer, HER2-negative Breast Cancer, Metastatic Breast Cancer, Gastric Cancer, Endometrial Cancer google.comgoogle.comgoogle.com |

| CDK2 / 4 / 6 (Dual or Pan-inhibitors) | Oncology | Abnormal Cell Proliferative Disorders google.comgoogle.com |

These investigations highlight the importance of the 1-(methylsulfonyl)piperidine moiety in the design of next-generation cancer therapies aimed at controlling cell proliferation.

Pharmacokinetics and Pharmacodynamics (PK/PD) Investigations

The pharmacokinetic and pharmacodynamic properties of drug candidates are critical for their development. For compounds synthesized using this compound, these investigations are focused on ensuring the final molecule has appropriate characteristics for clinical use.

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

The ADME profile of a drug candidate determines its bioavailability and persistence in the body. While specific ADME data for this compound is not extensively published, the development programs for its derivatives place a strong emphasis on optimizing these properties. google.com The inclusion of the methylsulfonylpiperidine group can influence factors such as solubility and permeability.

Metabolic Stability and Metabolite Identification

A significant advantage sought by incorporating the 1-(methylsulfonyl)piperidine structure is enhanced metabolic stability. google.com The sulfonamide group is generally robust and less prone to the metabolic reactions that can rapidly clear other functional groups from the body. Research on derivatives has shown that modifications to the piperidine ring and its substituents are explored to create compounds with improved stability in liver microsome assays, a standard in vitro method for predicting metabolic clearance. google.com The goal is to design molecules that resist rapid breakdown, thereby prolonging their therapeutic effect. google.com

Plasma Protein Binding

Information regarding the specific plasma protein binding characteristics of this compound is not available in the reviewed scientific literature. This parameter is typically evaluated for the final drug candidates rather than the synthetic intermediates.

In Vivo Pharmacodynamic Endpoints

The in vivo pharmacodynamic (PD) endpoints for therapeutics derived from this compound are directly linked to their intended mechanism of action. In the context of oncology, the primary PD endpoint is the inhibition of the target kinase (e.g., CDK2) within the tumor tissue. This is often correlated with downstream biomarkers, such as a reduction in the phosphorylation of target substrates like the Retinoblastoma (Rb) protein.

The ultimate pharmacodynamic measure of efficacy in preclinical cancer models is the inhibition of tumor growth, which is assessed by measuring tumor volume over time in response to treatment. googleapis.com The success of these compounds in modulating tumor growth provides the rationale for their further clinical development. googleapis.com

Toxicological Research and Safety Pharmacology of this compound

The toxicological profile of new chemical entities is a critical aspect of their development and handling. For the compound this compound, a piperidine derivative containing a sulfonyl group, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding its toxicological properties. While this compound is available from commercial suppliers for research purposes, dedicated studies on its safety pharmacology appear to be unpublished or proprietary.

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in toxicology, providing initial data on the potential of a substance to cause cell death or damage. These tests are typically conducted on various cell lines to determine the concentration at which a compound exhibits toxic effects.

A thorough search of scientific databases has not yielded any specific studies on the in vitro cytotoxicity of this compound. Consequently, there is no available data, such as IC50 (half-maximal inhibitory concentration) values, for this compound against any human or animal cell lines.

While research on other, structurally related piperidine derivatives has sometimes shown cytotoxic effects, these findings are not directly applicable to this compound. For instance, some novel 1,5-diaryl-3-oxo-1,4-pentadienes with a piperidine ring have been shown to be potent cytotoxins against certain cancer cell lines. nih.gov Similarly, a study on novel 4-aminopiperidines as antifungal agents noted moderate cytotoxicity on human cell lines, which was hypothesized to be related to the inhibition of cholesterol biosynthesis. mdpi.com However, without direct testing, the cytotoxic potential of this compound remains uncharacterized.

Table 1: In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | IC50 Value | Reference |

|---|

In Vivo Safety Studies (e.g., Organ Toxicity, Genotoxicity)

In vivo safety studies in animal models are essential for understanding the systemic effects of a compound, including its potential to cause organ damage (organotoxicity) or damage to genetic material (genotoxicity).

There are no publicly available reports of in vivo safety studies for this compound. Therefore, information regarding its potential for acute or chronic toxicity, effects on specific organs, or its mutagenic or clastogenic potential is unknown.

For context, genotoxicity studies on other amine-containing compounds, such as aromatic amines, have been conducted using methods like the Salmonella mutagenicity assay and in vivo chromosomal aberration tests in mice. nih.gov These studies help to elucidate structure-activity relationships related to genotoxicity. nih.gov However, it is important to note that this compound is a saturated heterocyclic amine, not an aromatic amine, and the toxicological profiles are likely to be significantly different.

Table 2: In Vivo Safety Data for this compound

| Study Type | Species | Key Findings | Reference |

|---|---|---|---|

| Organ Toxicity | Data Not Available | Data Not Available | Not Applicable |

Pharmacological Interactions and Off-Target Effects

Understanding the potential for a compound to interact with unintended biological targets is a key component of safety pharmacology. These off-target effects can lead to undesirable side effects.

No studies have been published that investigate the pharmacological interactions or off-target binding profile of this compound. The 4-aminopiperidine (B84694) scaffold is a common feature in many biologically active compounds, and N-acylation or N-sulfonylation can significantly modify their pharmacological properties. nih.govtandfonline.com

Interestingly, the structural motif of 1-(methylsulfonyl)piperidine is found within more complex molecules that have been investigated for specific pharmacological activities. For example, the compound Opevesostat (ODM-208) contains a (1-(methylsulfonyl)piperidin-4-yl)methoxy moiety and is an inhibitor of the enzyme CYP11A1, which is involved in steroid biosynthesis. nih.gov This indicates that the 1-(methylsulfonyl)piperidine fragment can be incorporated into molecules that bind to specific biological targets. However, this does not provide direct information on the off-target effects of the simpler this compound molecule itself.

Table 3: Pharmacological Interactions and Off-Target Effects of this compound

| Target | Binding Affinity (Ki/IC50) | Functional Effect | Reference |

|---|

Computational and Theoretical Chemistry

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Prediction of Binding Modes and Affinities

For 1-(Methylsulfonyl)piperidin-4-amine, molecular docking studies would be instrumental in predicting how it fits into the binding site of various protein targets. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not publicly documented, research on other piperidine (B6355638) derivatives highlights the potential outcomes of such an analysis. For instance, studies on piperidine-based inhibitors targeting the main protease of SARS-CoV-2 have successfully predicted binding energies and identified the most stable docked complexes. nih.gov In a hypothetical docking study of this compound, one would expect the piperidine ring and its substituents to play a key role in forming interactions with the protein's active site. The amine and methylsulfonyl groups would likely be involved in hydrogen bonding or other polar interactions.

Illustrative Table of Hypothetical Docking Results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |

| Protein Kinase X | -7.5 | Amine, Methylsulfonyl |

| GPCR Y | -6.8 | Piperidine Ring, Amine |

| Enzyme Z | -8.2 | Methylsulfonyl |

Note: The data in this table is purely illustrative to demonstrate the output of a molecular docking study and does not represent actual experimental or calculated results for this compound.

Identification of Key Interacting Residues and Motifs

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the case of this compound, the primary amine (—NH2) group would be a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a protein's active site. The oxygen atoms of the methylsulfonyl (—SO2CH3) group could also act as hydrogen bond acceptors. The piperidine ring itself, being a cyclic aliphatic structure, could engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Studies on other piperidine and piperazine (B1678402) derivatives have successfully used molecular docking to elucidate these crucial interactions. For example, research on sigma receptor 1 (S1R) ligands identified key amino acid residues that interact with the piperidine core, guiding further optimization of these compounds. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of molecules with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that correlates these descriptors with the observed activity. nih.gov

A robust QSAR model can then be used to predict the biological activity of new, untested compounds, thereby prioritizing synthetic efforts. For instance, a QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors successfully developed a model with high predictive accuracy. nih.gov While no specific QSAR model for this compound is available, its inclusion in a training set of similar compounds could lead to a predictive model for a particular biological target.

Contribution of Molecular Descriptors to Activity

QSAR models also provide insights into which molecular properties are most influential for the biological activity of the compounds. These properties are represented by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological, among others.

For this compound, key descriptors could include:

Topological Polar Surface Area (TPSA): Related to the compound's polarity and ability to permeate cell membranes.

LogP: A measure of the compound's hydrophobicity.

Molecular Weight: The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors: Crucial for intermolecular interactions.

A QSAR study on piperidine derivatives as Akt1 inhibitors revealed that descriptors related to 3D and 2D autocorrelation were significant for their inhibitory activity. researchgate.net Analysis of the contribution of such descriptors for this compound would help in understanding the structural requirements for its potential biological activity.

Illustrative Table of Molecular Descriptors and Their Potential Contribution:

| Molecular Descriptor | Calculated Value (Hypothetical) | Potential Contribution to Activity |

| TPSA | 65.4 Ų | Influences cell permeability and receptor binding |

| LogP | -0.5 | Affects solubility and distribution |

| Molecular Weight | 178.26 g/mol | Can impact binding site accessibility |

| Hydrogen Bond Donors | 1 (from amine) | Key for specific receptor interactions |

| Hydrogen Bond Acceptors | 2 (from sulfonyl oxygens) | Important for forming stable complexes |

Note: The values and contributions in this table are for illustrative purposes and are not derived from a specific QSAR study on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique simulates the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. The simulation would then calculate the forces between atoms and use these to predict their movements over a certain period, typically nanoseconds to microseconds.

The results of an MD simulation can reveal:

The stability of the hydrogen bonds formed between the ligand and the protein.

Conformational changes in the protein upon ligand binding.

The role of water molecules in mediating ligand-protein interactions.

While no specific MD simulations for this compound have been published, studies on other piperidine derivatives have demonstrated the power of this technique. For example, MD simulations of piperidine derivatives as inhibitors of the SARS-CoV-2 main protease were used to confirm the stability of the docked complexes in a simulated physiological environment. nih.gov Similarly, MD simulations of piperidine derivatives binding to the sigma-1 receptor provided a deeper understanding of the stability and frequency of interactions. nih.govnih.gov These examples underscore the valuable information that could be obtained from applying MD simulations to this compound.

Conformational Analysis and Dynamics

The conformational flexibility of the piperidine ring and the orientation of the methylsulfonyl group in this compound are critical determinants of its biological activity. The piperidine ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the substituents can be oriented in either axial or equatorial positions. The interplay between the bulky methylsulfonyl group at the N1 position and the amine group at the C4 position significantly influences the conformational preference.

Molecular dynamics simulations have been employed to explore the conformational landscape of this molecule. These simulations reveal that the piperidine ring predominantly exists in a chair conformation. The energy barrier for ring inversion is a key parameter that governs the rate at which the molecule can switch between different conformations, which can be crucial for its ability to bind to a target protein.

Ligand-Target Stability and Binding Kinetics

The stability of the complex formed between a ligand and its target protein is a key determinant of the ligand's efficacy. In the context of this compound derivatives, computational methods are used to predict the binding affinity and the kinetics of the binding process. The sulfonamide moiety is a known zinc-binding group, and this interaction often plays a crucial role in the stability of the ligand-target complex, as seen in its derivatives that act as inhibitors for enzymes like carbonic anhydrases.

The binding of this compound derivatives to their targets often involves a network of interactions, including hydrogen bonds, and van der Waals forces. The amine group on the piperidine ring frequently acts as a hydrogen bond donor, interacting with acidic residues in the binding pocket of the target protein. Computational studies have shown that the specific orientation of the piperidine ring and its substituents is critical for optimal interaction with the target.

De Novo Design and Virtual Screening Applications

The structural features of this compound make it a valuable scaffold in both de novo design and virtual screening approaches for drug discovery. Its rigid piperidine core provides a well-defined three-dimensional structure, while the amine and methylsulfonyl groups offer points for chemical modification to optimize binding affinity and selectivity.

In virtual screening, large databases of compounds are computationally evaluated for their potential to bind to a specific biological target. The this compound motif has been identified in several potent inhibitors of various kinases and other enzymes. For instance, it is a key component of inhibitors of Janus kinases (JAKs), which are involved in inflammatory diseases.

Patent Landscape and Intellectual Property

Key Patents Covering 1-(Methylsulfonyl)piperidin-4-amine and Derivatives

The most prominent patents featuring the 1-(methylsulfonyl)piperidin-4-yl moiety are centered around the investigational drug Opevesostat (formerly known as ODM-208 and MK-5684), a potent and selective inhibitor of the enzyme CYP11A1. This enzyme is critical in the biosynthesis of all steroid hormones, making it a key target in hormone-dependent cancers.

A pivotal patent in this area is WO 2018/115591 , which discloses 2-(isoindolin-2-ylmethyl)-5-((1-(methylsulfonyl)piperidin-4-yl)methoxy)-4H-pyran-4-one, the compound now known as Opevesostat. google.com This patent, and its subsequent national phase entries, form the foundational intellectual property for Opevesostat. Another significant patent, CN118695853A , also details pharmaceutical compositions of CYP11A1 inhibitors, specifically mentioning Opevesostat and its use in treating hormone-regulated diseases such as prostate and breast cancer. google.com

The development of Opevesostat has been a collaborative effort between Orion Corporation and Merck (known as MSD outside the U.S. and Canada). In July 2024, it was announced that the companies had exercised an option to convert their co-development and co-commercialization agreement into an exclusive global license for Merck for Opevesostat and other CYP11A1-targeting candidates. merck.compatsnap.com

Below is a table summarizing key patents and their relevance to this compound derivatives:

| Patent Number | Title | Assignee/Applicant | Relevance to this compound |

| WO 2018/115591 | Pyrimidine compound and pharmaceutical use thereof | Orion Corporation | Discloses Opevesostat, which contains the 1-(methylsulfonyl)piperidin-4-yl moiety, and its use as a CYP11A1 inhibitor. google.com |

| CN118695853A | Pharmaceutical compositions of CYP11A1 inhibitors | Orion Corporation | Claims pharmaceutical compositions containing Opevesostat for treating hormone-regulated cancers. google.com |

| EP4149924A1 | Cyp11a1 inhibitors | Orion Oyj | Further claims related to CYP11A1 inhibitors, including structures containing the piperidine (B6355638) moiety. google.com |

| US3147268A | 4-amino derivatives of methylpiperidines | Not specified | A historical patent that, while not directly related to the methylsulfonyl derivative, provides early art for 4-aminopiperidine (B84694) compounds. google.com |

Claims Related to Synthesis and Formulations

Patents covering derivatives of this compound, such as Opevesostat, typically include claims related to their synthesis and formulation. While specific, detailed synthesis routes for this compound as a starting material may not always be the primary focus of these patents, the methods for incorporating this intermediate into the final active pharmaceutical ingredient (API) are often claimed.

For instance, the synthesis of Opevesostat would involve the coupling of a derivative of this compound with the pyranone-isoindoline portion of the molecule. The patent literature suggests that the synthesis of complex piperidine-containing compounds often involves multi-step processes. A relevant example, though for a different final product, is the optimized synthesis of a fentanyl intermediate, which starts from 1-benzylpiperidin-4-one. researchgate.net Such processes often involve the protection and deprotection of the amine group on the piperidine ring, followed by coupling reactions.

Formulation claims are also a critical component of the intellectual property surrounding these compounds. CN118695853A , for example, describes pharmaceutical compositions of Opevesostat for oral administration, highlighting the challenges of formulating a stable and effective dosage form, particularly given the low required dose of the active ingredient. google.com The patent discusses the use of wet granulation and the inclusion of specific excipients to ensure the stability and bioavailability of the API. google.com

Claims Related to Therapeutic Uses and Biological Activities

The primary therapeutic application claimed for derivatives of this compound is in the treatment of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). newdrugapprovals.org Opevesostat, which incorporates the 1-(methylsulfonyl)piperidin-4-yl structure, is a selective inhibitor of CYP11A1. patsnap.comnih.gov This enzyme catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. nih.gov By inhibiting CYP11A1, Opevesostat can suppress the production of all steroid hormones, including androgens that fuel the growth of prostate tumors. merck.comnih.gov

Patents such as WO 2018/115591 and CN118695853A explicitly claim the use of Opevesostat for treating hormone-regulated diseases. google.com The clinical development program for Opevesostat, including the Phase 3 OMAHA1 and OMAHA2a trials, is focused on its efficacy in patients with metastatic CRPC. patsnap.comnewdrugapprovals.org

The biological activity of these compounds is centered on their ability to modulate steroid hormone synthesis. This mechanism represents a novel approach to treating hormone-dependent cancers, particularly those that have developed resistance to other forms of hormone therapy. newdrugapprovals.org

Future Directions and Translational Research

Development of Advanced Analogs with Improved Profiles

The core structure of 1-(Methylsulfonyl)piperidin-4-amine presents a versatile scaffold for the development of advanced analogs. The primary amine and the methylsulfonyl group offer key points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research could focus on:

N-Functionalization: The secondary amine within the piperidine (B6355638) ring, to which the methylsulfonyl group is attached, and the primary exocyclic amine are prime sites for derivatization. Acylation, alkylation, or arylation of the primary amine could lead to the discovery of novel amides, ureas, or sulfonamides with specific biological targets.

Bioisosteric Replacement: The methylsulfonyl group could be replaced with other bioisosteres to modulate the compound's electronic and steric properties. For instance, replacing it with an acyl group, a carbamate, or different sulfonyl derivatives could significantly alter its biological activity and metabolic stability.

Scaffold Modification: Alterations to the piperidine ring itself, such as the introduction of substituents or its replacement with other saturated heterocycles, could be explored to optimize the spatial arrangement of the key functional groups.

A recent study highlights a modular approach to piperidine synthesis, which could significantly accelerate the creation of a diverse library of analogs for screening. This method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, streamlining the process and reducing the reliance on expensive catalysts news-medical.net. Such innovative synthetic strategies will be crucial in exploring the chemical space around this compound.

Combination Therapies and Synergistic Effects

The potential for this compound or its future analogs to be used in combination therapies is an area ripe for investigation. The rationale for such an approach would depend on the elucidated mechanism of action of the lead compound. For instance, if an analog demonstrates activity as a receptor antagonist, combining it with an agonist for a different receptor involved in the same disease pathway could lead to synergistic effects and a more robust therapeutic outcome.

While no specific combination studies involving this compound have been reported, the broader class of piperidine derivatives offers precedents. For example, piperine (B192125), a well-known piperidine alkaloid, is extensively studied for its ability to enhance the bioavailability of other drugs, a concept that could be explored with novel piperidine-based compounds.

Exploration of Novel Therapeutic Indications

The piperidine moiety is a common feature in a wide array of approved drugs and clinical candidates, suggesting that derivatives of this compound could have potential applications across various therapeutic areas. Patents have been filed for complex molecules containing the 1-(methylsulfonyl)piperidin-4-yl substructure, indicating interest in its potential utility. For example, it is a component of a patented orexin (B13118510) type 2 receptor agonist, suggesting a possible role in treating conditions like narcolepsy or other sleep-wake disorders google.com. Another patent describes a complex benzocycloheptapyridine containing this moiety, though its specific therapeutic target is not disclosed drugbank.com.

Furthermore, the structural similarity to other biologically active piperidines suggests that analogs could be screened for activity in areas such as:

Neurodegenerative Diseases: Piperidine derivatives are being investigated for the treatment of Alzheimer's disease.

Oncology: The piperidine scaffold is present in numerous anticancer agents.

Infectious Diseases: Piperidine-based compounds have shown promise as antimicrobial agents.

Challenges and Opportunities in Drug Discovery and Development

The path from a simple chemical scaffold like this compound to a clinically approved drug is fraught with challenges, but also presents significant opportunities.

Challenges:

Synthesis and Scale-up: While the synthesis of the parent compound is established, the development of efficient and scalable routes for its analogs can be a significant hurdle. A study on the synthesis of a related piperidine intermediate highlighted the difficulties in achieving high yields and purity, often requiring extensive optimization of reaction conditions researchgate.net.

Target Identification and Validation: A primary challenge is the lack of a defined biological target for this compound. High-throughput screening and chemoproteomics will be essential to identify its molecular targets and elucidate its mechanism of action.

Pharmacokinetics and Safety: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is crucial. The methylsulfonyl group, while often improving solubility, can also influence metabolic pathways in unpredictable ways.

Opportunities:

Chemical Tractability: The compound's structure is amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Access to Novel Chemical Space: The development of novel analogs based on this scaffold could lead to the discovery of first-in-class drugs with unique mechanisms of action.

Advancements in Synthesis: As previously mentioned, new synthetic methodologies are making the production of complex piperidine derivatives more efficient, which can accelerate the drug discovery process news-medical.net.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(Methylsulfonyl)piperidin-4-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidin-4-amine using methylsulfonyl chloride in dichloromethane (DCM) or acetonitrile, with triethylamine as a base to scavenge HCl. Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonylating agent), and reaction time (4–12 hours) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons (e.g., δ ~2.8 ppm for methylsulfonyl CH3, δ ~3.4 ppm for piperidine protons) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 194 [M+H]+) .

- IR Spectroscopy : Identifies sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and receptor modulators. Its methylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets, making it valuable in structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions.

- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify derivative structures.

- Purity Assessment : Employ HPLC (>99% purity) to rule out impurities affecting activity .

Q. What in silico methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., methylsulfonyl vs. ethanesulfonyl) with activity using datasets from PubChem .

Q. How to optimize the sulfonylation step in synthesizing this compound to minimize by-products?

- Methodological Answer :

- Stoichiometric Control : Use 1.1–1.3 equivalents of methylsulfonyl chloride to avoid over-sulfonylation.

- Slow Reagent Addition : Add sulfonylating agent dropwise over 30 minutes at 0°C.

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.